molecular formula C12H20ClN3 B2921466 trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1286274-93-8

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

Cat. No. B2921466
M. Wt: 241.76
InChI Key: BKAPWQMKUHAVHH-GJTSMBTKSA-N
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Description

“trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride” is a chemical compound with potential therapeutic applications. It has been granted orphan designation by the European Commission for the treatment of acute myeloid leukaemia . The compound is a small molecule that is expected to block the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in turning genes ‘on’ and ‘off’ within cells .

Scientific Research Applications

Crystal Packing and Intermolecular Interactions

Studies highlight the molecule's significance in crystal engineering, where its structural features influence crystal packing through various intermolecular interactions. Lai, Mohr, and Tiekink (2006) discussed the crucial role of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of its isomeric forms. These interactions contribute to the formation of linear chains, layer structures, and 3D networks, underscoring the compound's utility in designing molecular architectures with specific properties (Lai, Mohr, & Tiekink, 2006).

Host-Guest Chemistry

The molecule exhibits selective behavior in host-guest chemistry, engaging differently with various six-membered heterocyclic guest mixtures. Barton, Jooste, and Hosten (2021) investigated its host selectivity, revealing its potential in discriminating among guest molecules based on their structural features. This selectivity suggests applications in molecular recognition and the selective separation of compounds (Barton, Jooste, & Hosten, 2021).

Luminescent Materials

Research into chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of this compound showed their luminescent properties and potential applications as optical materials. Cheng et al. (2013) explored the effect of positional isomerism on the luminescence and second-harmonic generation (SHG) efficiency of these complexes, indicating their use in optical applications (Cheng et al., 2013).

Catalytic Activities

The Schiff base ligands derived from interactions involving this compound have shown catalytic activities in oxidation reactions. Bal and Bal (2015) detailed how these ligands, when complexed with metals like Cu(II), Ni(II), and Co(II), catalyze oxidation reactions with varying efficiencies. This catalytic potential extends its applicability to chemical synthesis and industrial processes (Bal & Bal, 2015).

properties

IUPAC Name

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAPWQMKUHAVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

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